molecular formula C15H14F2N2O3S B5801500 N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

Numéro de catalogue B5801500
Poids moléculaire: 340.3 g/mol
Clé InChI: WBCGVNFPNKKSGD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-1-(3-fluorophenyl)-N2-[(4-fluorophenyl)sulfonyl]-N2-methylglycinamide, also known as JNJ-42153605, is a novel and potent small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of glycine transporter-1 (GlyT1) inhibitors, which are known to modulate the levels of glycine in the brain and have been implicated in the treatment of various neuropsychiatric disorders.

Mécanisme D'action

N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide acts as a selective and potent inhibitor of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide increases the levels of glycine in the brain, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors, leading to improved cognitive function and reduced negative symptoms in neuropsychiatric disorders.
Biochemical and Physiological Effects:
N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has been shown to have several biochemical and physiological effects in preclinical studies. The compound increases extracellular glycine levels in the brain, which enhances NMDA receptor function and improves synaptic plasticity. Additionally, N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity and cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has several advantages for lab experiments, including its high potency and selectivity for GlyT1, which allows for precise modulation of glycine levels in the brain. Additionally, the compound has demonstrated good pharmacokinetic properties, including high brain penetration and long half-life. However, N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has some limitations, including its low solubility in water and the potential for off-target effects at high concentrations.

Orientations Futures

Several future directions for research on N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide include investigating its potential therapeutic applications in other neuropsychiatric disorders, such as bipolar disorder and autism spectrum disorder. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's effects on synaptic plasticity and neuroplasticity. Finally, clinical trials are needed to determine the safety and efficacy of N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide in humans and to identify optimal dosing regimens for different neuropsychiatric disorders.
In conclusion, N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide is a promising small molecule with potent and selective inhibitory activity against GlyT1, which has been shown to modulate glycine levels in the brain and improve cognitive function and reduce negative symptoms in various neuropsychiatric disorders. The compound has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations, including its low solubility and potential for off-target effects. Several future directions for research on N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide include investigating its potential therapeutic applications in other neuropsychiatric disorders, elucidating its molecular mechanisms, and conducting clinical trials to determine its safety and efficacy in humans.

Méthodes De Synthèse

The synthesis of N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide involves a multi-step process that starts with the reaction of 3-fluoroaniline with 4-fluorobenzenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with N-methylglycine methyl ester hydrochloride in the presence of a base to yield the final product. The purity of the compound is ensured by various chromatographic techniques, and its chemical identity is confirmed by spectroscopic methods.

Applications De Recherche Scientifique

N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, depression, anxiety, and addiction. The compound has been shown to improve cognitive function, reduce negative symptoms, and enhance the efficacy of existing antipsychotic drugs. Additionally, N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has also been investigated for its potential use in the treatment of pain and inflammation.

Propriétés

IUPAC Name

N-(3-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c1-19(23(21,22)14-7-5-11(16)6-8-14)10-15(20)18-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCGVNFPNKKSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)F)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.